molecular formula C17H21N3O5 B015109 diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate CAS No. 211179-97-4

diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate

Cat. No.: B015109
CAS No.: 211179-97-4
M. Wt: 347.4 g/mol
InChI Key: CWXWWNREJHXTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate, also known as this compound, is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotechnological Production and Applications

Fermentative Production Enhancements

Biotechnological processes have been significantly optimized for the production of various chemicals, including diols and bio-based platform chemicals such as acetoin and 2,3-butanediol. These compounds are utilized in food, cosmetics, agriculture, and the chemical industry due to their valuable applications. Advances in microbial fermentation, electrode-assisted fermentation, and whole-cell biocatalysis have shown promise for the economical and efficient production of these chemicals. For example, strategies to enhance the fermentative production of acetoin review various approaches including genetic engineering, medium optimization, and process control to improve productivity, highlighting the importance of downstream processing in industrial fermentation (Xiao et al., 2014; Cui et al., 2021).

Catalytic Transformations

The conversion of glycerol, a by-product of biodiesel production, into valuable C3 chemicals like acrolein, lactic acid, 1,3-dihydroxyacetone, and 1,3-propanediol through catalytic transformations, represents a significant area of research. These transformations are crucial for achieving sustainability and atomic economy by utilizing renewable resources over petroleum-based resources. Heterogeneous catalysts have been extensively studied for their efficiency in such transformations, indicating a significant potential for the application of similar catalytic processes in the production of related compounds (Wang et al., 2019).

Importance in Medicinal Chemistry

Compounds with pyrrolidine or pyridine derivatives play a crucial role in medicinal chemistry, serving as precursors or active components in the development of pharmaceuticals. The versatility of these scaffolds allows for the synthesis of biologically active compounds targeting various diseases. Research in this area focuses on the synthesis, biological evaluation, and optimization of these compounds to enhance their efficacy and selectivity for desired biological targets (Li Petri et al., 2021; Altaf et al., 2015).

Mechanism of Action

Target of Action

The primary targets of Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-2-acetamidomalonate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s noted that the compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

Result of Action

In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It’s known that the fgfr signaling pathway is an important and proven target for cancer therapeutics .

Biochemical Analysis

Biochemical Properties

It has been found that similar 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . These compounds can inhibit cell proliferation and induce apoptosis in certain types of cells .

Cellular Effects

In cellular contexts, Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-2-acetamidomalonate may have significant effects. For instance, similar compounds have been shown to inhibit the migration and invasion of 4T1 cells, a type of breast cancer cell . This suggests that the compound could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This inhibition can result in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Temporal Effects in Laboratory Settings

Similar compounds have shown significant effects over time, such as reduced migration and invasion abilities of 4T1 cells after 24 hours of treatment .

Dosage Effects in Animal Models

Similar compounds have shown potent FGFR inhibitory activity in in vitro studies .

Transport and Distribution

Similar compounds have been shown to have potent activities against FGFR1, 2, and 3, suggesting that they may interact with these receptors in various cellular locations .

Subcellular Localization

Similar compounds have been shown to inhibit FGFR signaling pathway, suggesting that they may interact with these receptors at the subcellular level .

Properties

IUPAC Name

diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-12-10-19-14-13(12)7-6-8-18-14/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXWWNREJHXTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC=N2)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421254
Record name ETHYL A-ACETAMIDO-A-CARBETHOXY-B-(7-AZA-3-INDOLYL)PROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211179-97-4
Record name ETHYL A-ACETAMIDO-A-CARBETHOXY-B-(7-AZA-3-INDOLYL)PROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
Reactant of Route 2
Reactant of Route 2
diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
Reactant of Route 3
diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
Reactant of Route 4
diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
Reactant of Route 5
diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
Reactant of Route 6
diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.